molecular formula C32H28N2O10 B12398407 [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12398407
M. Wt: 600.6 g/mol
InChI Key: VEMNJWUVHLVJOA-HTNXJRNASA-N
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Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H28N2O10

Molecular Weight

600.6 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H28N2O10/c1-32(44-29(39)22-15-9-4-10-16-22)25(43-28(38)21-13-7-3-8-14-21)24(19-41-27(37)20-11-5-2-6-12-20)42-30(32)34-17-23(18-35)26(36)33-31(34)40/h2-17,24-25,30,35H,18-19H2,1H3,(H,33,36,40)/t24-,25?,30-,32+/m1/s1

InChI Key

VEMNJWUVHLVJOA-HTNXJRNASA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=C(C(=O)NC4=O)CO)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)CO)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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